[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate is an organic compound with a complex structure that includes multiple methoxy groups and a prop-1-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate typically involves multiple steps. One common approach is the reaction of 2,6-dimethoxy-4-prop-1-enylphenol with 4-hydroxy-3,5-dimethoxybenzyl alcohol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then acetylated using acetic anhydride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The prop-1-enyl group can be reduced to a propyl group.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the prop-1-enyl group results in a propyl group.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate is used as a precursor for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound may be used to investigate the effects of methoxy and prop-1-enyl groups on biological activity. It can also be used as a probe to study enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate involves its interaction with specific molecular targets. The methoxy and prop-1-enyl groups may play a role in binding to enzymes or receptors, leading to changes in their activity. The acetate group can also be hydrolyzed to release the active compound, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound is a radical photoinitiator used in polymer crosslinking.
2-Thiophenemethylamine: This compound is used in organic synthesis and has a different functional group arrangement compared to [2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate.
Uniqueness
The uniqueness of this compound lies in its combination of methoxy, prop-1-enyl, and acetate groups. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H30O8 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-(2,6-dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate |
InChI |
InChI=1S/C24H30O8/c1-8-9-16-10-20(29-6)24(21(11-16)30-7)31-14(2)23(32-15(3)25)17-12-18(27-4)22(26)19(13-17)28-5/h8-14,23,26H,1-7H3 |
InChI Key |
HLYFNJXUVYHODL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC(C)C(C2=CC(=C(C(=C2)OC)O)OC)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.